![molecular formula C23H20N4O3S B2812516 N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 568557-23-3](/img/structure/B2812516.png)
N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline is a nitrogen-containing heterocyclic compound that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It’s used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One common method involves the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines . Another approach involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For instance, they can undergo diazotization, nitration, oxidation, substitutions, reduction, condensation, and cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. Generally, quinoxaline is a low melting solid and is miscible in water .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoxaline derivatives have been investigated for their promising anticancer activity. The study by Jeleń et al. (2013) elaborates on a quinoxaline derivative exhibiting significant anticancer potential against renal cancer cell lines UO-31. The compound's molecular structure enables the formation of intramolecular hydrogen bonds and π–π stacking interactions, suggesting a mechanism for its bioactivity (Jeleń et al., 2013).
El Rayes et al. (2022) synthesized a series of quinoxaline derivatives that showed inhibitory action on HCT-116 and MCF-7 cancer cells, with certain compounds exhibiting high inhibitory action. This study underscores the potential of quinoxaline derivatives in cancer treatment through enzyme inhibition and provides a basis for further optimization and development of anticancer agents (El Rayes et al., 2022).
Optical and Fluorescence Properties
Bogza et al. (2018) explored the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, highlighting their moderate to high fluorescence quantum yields. These properties pave the way for their application as invisible ink dyes, demonstrating the versatile applications of quinoxaline derivatives beyond medicinal chemistry (Bogza et al., 2018).
Synthesis and Characterization
Fathalla et al. (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs, showcasing the variety of quinoxaline derivatives that can be synthesized and their potential applications in the development of new chemical entities (Fathalla, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-7-5-10-19(13-15)31(29,30)27-23-22(25-20-11-3-4-12-21(20)26-23)24-18-9-6-8-17(14-18)16(2)28/h3-14H,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSHVITNXKHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

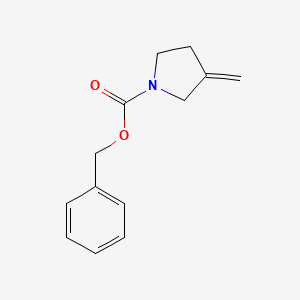

![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)
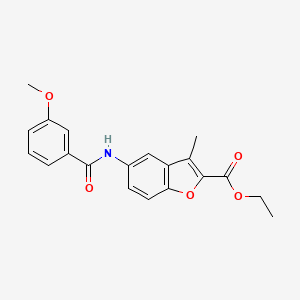
![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)
![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)
![benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2812442.png)
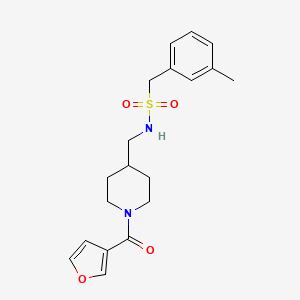

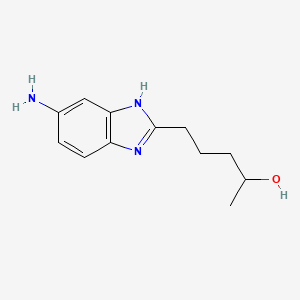
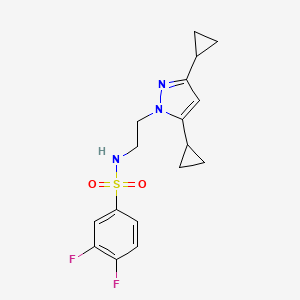
![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)
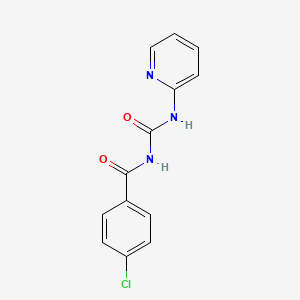
![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)